(3R)-N-{2-cyano-4-fluoro-3-[(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)oxy]phenyl}-3-fluoropyrrolidine-1-sulfonamide
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Overview
Description
B-Raf IN 2, also known as compound Ia, is a highly effective and specific inhibitor of the B-Raf protein. This compound has shown significant potential in cancer research due to its ability to inhibit the B-Raf protein, which plays a crucial role in the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is involved in cell division, differentiation, and secretion, making B-Raf IN 2 a valuable tool in studying and potentially treating various cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of B-Raf IN 2 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the use of dimethyl sulfoxide (DMSO) as a solvent. For instance, 2 milligrams of the drug can be dissolved in 50 microliters of DMSO to create a mother liquor with a concentration of 40 milligrams per milliliter .
Industrial Production Methods: Industrial production of B-Raf IN 2 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a solid form. The compound is then packaged and stored under specific conditions to maintain its stability and efficacy .
Chemical Reactions Analysis
Types of Reactions: B-Raf IN 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory properties.
Common Reagents and Conditions: Common reagents used in the reactions involving B-Raf IN 2 include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions involving B-Raf IN 2 depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can result in various substituted compounds with enhanced biological activity .
Scientific Research Applications
B-Raf IN 2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it is used to study the inhibition of the B-Raf protein and its effects on the MAPK signaling pathway. This research is crucial for developing new cancer therapies and understanding the mechanisms of drug resistance .
In addition to cancer research, B-Raf IN 2 is also used in studies related to cell growth, differentiation, and apoptosis. Its ability to selectively inhibit the B-Raf protein makes it a valuable tool for investigating various cellular processes and signaling pathways .
Mechanism of Action
B-Raf IN 2 exerts its effects by binding to the C-terminus of the kinase domain of the B-Raf protein. This binding inhibits the downstream pathways of the MAPK signaling cascade, which is crucial for cell division and differentiation. The compound is particularly effective against the B-Raf V600E mutation, which is commonly found in various cancers such as melanoma, colorectal, ovarian, and thyroid cancer .
Comparison with Similar Compounds
Similar Compounds: B-Raf IN 2 can be compared with other B-Raf inhibitors such as dabrafenib, vemurafenib, and encorafenib. These compounds also target the B-Raf protein and inhibit the MAPK signaling pathway .
Uniqueness: What sets B-Raf IN 2 apart from other similar compounds is its high specificity and reduced paradoxical activation of the MAPK signaling pathway. This makes it a more effective and safer option for cancer research and potential therapeutic applications .
Conclusion
B-Raf IN 2 is a highly effective and specific inhibitor of the B-Raf protein, with significant potential in cancer research. Its unique properties and wide range of applications make it a valuable tool for studying the MAPK signaling pathway and developing new cancer therapies. By understanding its preparation methods, chemical reactions, and mechanism of action, researchers can further explore its potential and contribute to advancements in cancer treatment.
Properties
CAS No. |
2649372-20-1 |
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Molecular Formula |
C20H17F2N5O4S |
Molecular Weight |
461.4 g/mol |
IUPAC Name |
(3R)-N-[2-cyano-4-fluoro-3-(3-methyl-4-oxoquinazolin-6-yl)oxyphenyl]-3-fluoropyrrolidine-1-sulfonamide |
InChI |
InChI=1S/C20H17F2N5O4S/c1-26-11-24-17-4-2-13(8-14(17)20(26)28)31-19-15(9-23)18(5-3-16(19)22)25-32(29,30)27-7-6-12(21)10-27/h2-5,8,11-12,25H,6-7,10H2,1H3/t12-/m1/s1 |
InChI Key |
ZUXPFTYMSHPRQX-GFCCVEGCSA-N |
Isomeric SMILES |
CN1C=NC2=C(C1=O)C=C(C=C2)OC3=C(C=CC(=C3C#N)NS(=O)(=O)N4CC[C@H](C4)F)F |
Canonical SMILES |
CN1C=NC2=C(C1=O)C=C(C=C2)OC3=C(C=CC(=C3C#N)NS(=O)(=O)N4CCC(C4)F)F |
Purity |
95 |
Origin of Product |
United States |
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